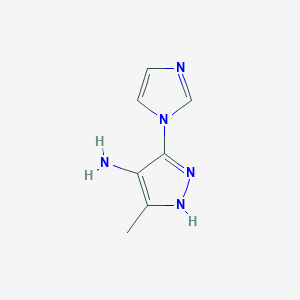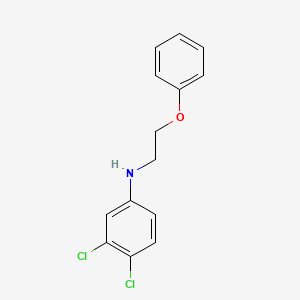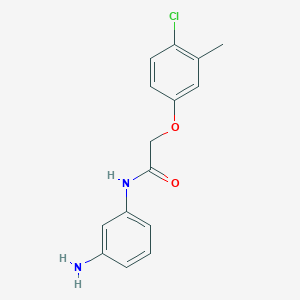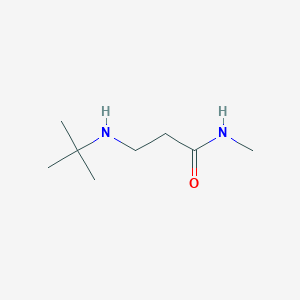![molecular formula C19H25NO2 B1385260 N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine CAS No. 1040688-01-4](/img/structure/B1385260.png)
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine, commonly known as MPPB, is a synthetic compound that is used in scientific research as a ligand for G protein-coupled receptors. It is a highly selective agonist for a number of G-protein coupled receptors, including the serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT2D receptors. MPPB is also known to act as an agonist for the dopamine D2 receptor. The compound has been studied extensively in the fields of neuroscience, pharmacology, and toxicology.
Applications De Recherche Scientifique
1. Potential in Melanin Biosynthesis Inhibition
(Choi et al., 2002) investigated a compound closely related to N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine, focusing on its effects on melanin biosynthesis. The study showed that this compound inhibits tyrosinase activity, which is crucial in melanin production, suggesting its potential as a skin whitening agent.
2. Apoptosis Inducer and Anticancer Agent
A related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as a potent apoptosis inducer and anticancer agent with excellent blood-brain barrier penetration. This compound exhibited significant efficacy in various cancer models, as reported by (Sirisoma et al., 2009).
3. Gastroprokinetic Activity
(Kalo et al., 1995) synthesized compounds with structural similarity to N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine and evaluated their gastroprokinetic activity. These compounds showed promise in enhancing gastric emptying.
4. Dual 5-HT1A/SSRI Activities
The synthesis and evaluation of N-(2-(2-methoxyphenylthio) benzyl)-2-aryloxyethyl amines, which share a similar structure to the target compound, revealed dual activities as 5-HT1A receptor agonists and selective serotonin reuptake inhibitors (SSRIs), according to (Wu et al., 2008).
5. Antifungal Effects
Investigations into 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives, related to N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine, indicated significant antifungal effects against various fungi species. This was reported by (Jafar et al., 2017).
Propriétés
IUPAC Name |
4-methoxy-N-[(2-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-7-14-22-19-9-6-5-8-16(19)15-20-17-10-12-18(21-2)13-11-17/h5-6,8-13,20H,3-4,7,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZOWIXCTDQUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)

![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)
![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)



![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)

